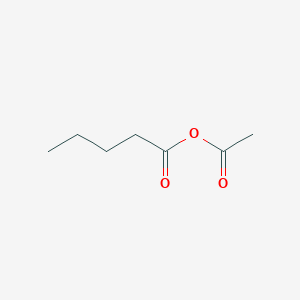
Ethylpropionyl acetate
Cat. No. B1602886
Key on ui cas rn:
15224-07-4
M. Wt: 144.17 g/mol
InChI Key: BVOQAUOJSQUGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08153800B2
Procedure details


To a solution of sodium ethoxide (1.3 L) (freshly prepared by addition of sodium metal (7.9 g, 0.35 mol) to ethanol (1.3 L)) at 0° C. was added ethylpropionyl acetate (25 g, 0.17 mol) and the solution was stirred at RT for 1 h. To the above solution was added ethoxymethylene malononitrile (21 g, 0.17 mol) at RT and the reaction mixture was refluxed at 80° C. for 2 h. The reaction mixture was cooled, neutralized to pH=7 by addition of 1.5 N HCl and concentrated under vacuum. The obtained residue was diluted with water (100 mL) and filtered. The solid was washed with water and dried under vacuum at 50° C. to give the crude product (27 g). The crude solid was washed with 5% ethyl acetate in pet. ether which gave pure title compound (22.5 g, 59%).






Name
Yield
59%
Identifiers


|
REACTION_CXSMILES
|
[O-:1][CH2:2][CH3:3].[Na+].[Na].C([O:9][C:10](=O)[CH2:11][CH2:12][CH2:13][CH3:14])(=O)C.C(O[CH:19]=[C:20]([C:23]#[N:24])[C:21]#[N:22])C.Cl.C([OH:28])C>>[CH2:2]([O:1][C:10](=[O:9])[C:11]1[CH:19]=[C:20]([C:21]#[N:22])[C:23]([NH2:24])=[C:13]([CH3:14])[C:12]=1[OH:28])[CH3:3] |f:0.1,^1:4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 L
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
1.3 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(CCCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C(C#N)C#N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at RT for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed at 80° C. for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The obtained residue was diluted with water (100 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product (27 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
The crude solid was washed with 5% ethyl acetate in pet. ether which
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=C(C(=C(C(=C1)C#N)N)C)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.5 g | |
| YIELD: PERCENTYIELD | 59% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
